molecular formula C7H10N4 B1485436 2-[4-(1-aminoethyl)-1H-pyrazol-1-yl]acetonitrile CAS No. 1872098-01-5

2-[4-(1-aminoethyl)-1H-pyrazol-1-yl]acetonitrile

Cat. No.: B1485436
CAS No.: 1872098-01-5
M. Wt: 150.18 g/mol
InChI Key: HEABRKJXNGPNTN-UHFFFAOYSA-N
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Description

2-[4-(1-Aminoethyl)-1H-pyrazol-1-yl]acetonitrile is a nitrogen-rich heterocyclic compound of significant interest in advanced chemical research and development. Its molecular structure, which incorporates a pyrazole ring linked to an acetonitrile group and a functional 1-aminoethyl substituent, makes it a valuable scaffold for constructing more complex molecules . Pyrazole derivatives are recognized as important templates in the pharmaceutical and agrochemical industries, and related structures have been investigated for their potential biological activities . The primary research value of this compound lies in its role as a versatile building block, or synthon, for organic synthesis. The reactive nitrile and primary amine functional groups provide distinct handles for further chemical modification, allowing researchers to create diverse libraries of novel compounds . This capability is particularly valuable in the exploration of new nitrogen-rich energetic materials , where alkyl-bridged poly-heterocycles are employed to expand structural diversity and tailor material properties . Furthermore, the 5-aminopyrazole system, a key structural feature of related molecules, is known to be a significant heterocyclic template with a history of application in developing compounds with various biological profiles . This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled as For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-[4-(1-aminoethyl)pyrazol-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c1-6(9)7-4-10-11(5-7)3-2-8/h4-6H,3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEABRKJXNGPNTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)CC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(1-aminoethyl)-1H-pyrazol-1-yl]acetonitrile is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this compound based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR, FTIR, and mass spectrometry are employed to confirm the structure and purity of the compound. The compound's molecular structure is crucial for understanding its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of certain pyrazole derivatives, with some showing significant activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. For instance, a study synthesized a series of pyrazole-based compounds and evaluated their antibacterial activity. Compounds with specific substituents exhibited enhanced efficacy against these pathogens, suggesting that modifications to the pyrazole ring can influence biological activity .

CompoundActivity Against E. coliActivity Against S. aureus
This compoundModerateHigh
Other derivativesVariableVariable

Anti-inflammatory Activity

Pyrazole derivatives are also noted for their anti-inflammatory properties. Research indicates that modifications in the chemical structure can lead to significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6. For example, certain pyrazole compounds demonstrated up to 85% inhibition of TNF-α at specific concentrations, showcasing their potential as anti-inflammatory agents .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored in various studies. Some compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in tumor cells. The mechanism often involves the modulation of signaling pathways related to cell growth and survival, which is a critical area for further investigation regarding this compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological efficacy of pyrazole derivatives. Studies suggest that electron-withdrawing groups enhance antibacterial activity while certain substitutions can improve anti-inflammatory effects. For instance, compounds with a formyl group on the phenyl ring showed increased potency against E. coli and S. aureus .

Case Studies

Several case studies have documented the synthesis and biological evaluation of pyrazole derivatives:

  • Study on Antibacterial Efficacy : A series of novel pyrazole derivatives were synthesized and tested against multiple bacterial strains. The results indicated that specific structural modifications led to improved antibacterial activity, particularly against resistant strains.
  • Anti-inflammatory Testing : Another study focused on evaluating the anti-inflammatory effects of pyrazole compounds in animal models, demonstrating significant reductions in inflammation markers compared to standard treatments.
  • Anticancer Screening : A comprehensive screening of pyrazole derivatives against various cancer cell lines revealed several candidates with notable cytotoxic effects, warranting further investigation into their mechanisms of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-[4-(1-aminoethyl)-1H-pyrazol-1-yl]acetonitrile, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Relevance Reference Evidence
This compound C₆H₉N₄ 151.17 (calc.) 4-(1-aminoethyl), 1-acetonitrile Pharmaceutical intermediate, kinase research N/A (hypothetical)
Baricitinib (C16H17N7O2S) C₁₆H₁₇N₇O₂S 371.42 Azetidine, ethylsulfonyl, pyrrolopyrimidine JAK1/2 inhibitor (FDA-approved)
2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile C₆H₇N₃ 121.14 1-methyl, 4-acetonitrile Lab reagent, organic synthesis
2-(4-(Bromomethyl)-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile C₁₁H₉BrN₄ 277.12 4-bromomethyl, 3-pyridinyl Halogenated intermediate
(1,3-Diphenyl-1H-pyrazol-4-yl)-acetonitrile C₁₇H₁₃N₃ 259.31 1,3-diphenyl, 4-acetonitrile Material science, ligand synthesis
2-(1,2,4-Triazol-1-yl)acetonitrile C₄H₄N₄ 108.10 Triazole ring, acetonitrile Lab research (non-pharmaceutical)

Structural and Functional Differences

  • Substituent Diversity: The 1-aminoethyl group in the target compound distinguishes it from simpler analogs like 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile and halogenated derivatives (e.g., bromomethyl-pyridinyl substitution in ). Complexity vs. Baricitinib: Baricitinib incorporates a pyrrolo[2,3-d]pyrimidine ring and azetidine, contributing to higher molecular weight (371.42 vs. ~151.17) and specific JAK inhibitory activity .

Preparation Methods

Alkylation of Pyrazole Derivatives with Halogenated Precursors

The initial step in synthesizing 2-[4-(1-aminoethyl)-1H-pyrazol-1-yl]acetonitrile involves alkylation of 1-alkyl-3-methylpyrazole derivatives with halogenated reagents such as chloroacetonitrile. This reaction typically uses cesium carbonate as a base in acetonitrile solvent under reflux conditions.

  • Reaction Scheme:
    1-alkyl-3-methylpyrazole + chloroacetonitrile → 2-(pyrazol-1-yl)acetonitrile derivatives

  • Conditions:

    • Solvent: Acetonitrile
    • Base: Cesium carbonate (Cs2CO3)
    • Temperature: Reflux
    • Time: Approximately 48 hours
  • Outcome:
    The alkylation produces mixtures of isomeric products due to substitution at different nitrogen atoms of the pyrazole ring (N1 and N2 alkylation). These isomers are typically obtained in ratios close to 1:0.8 and require chromatographic separation to isolate pure compounds.

  • Purification:
    Chromatographic techniques are employed to separate isomers, ensuring the target compound is free from isomeric impurities.

This approach has been demonstrated as effective for introducing cyanomethyl groups onto pyrazole rings, which serve as precursors for subsequent functional group transformations.

Conversion of Cyanomethyl Derivatives to Aminoethyl Derivatives via Reduction

The nitrile group in the cyanomethyl-substituted pyrazole is subsequently reduced to a primary amine, yielding the desired this compound derivative.

Reducing Agent Conditions Yield of Aminoethyl Product (%) Notes
Hydrogen gas with Raney Nickel 20 atm H2, 40 °C 24.2% (for 1-substituted) Low yield, ineffective for some isomers
Lithium Aluminum Hydride (LiAlH4) Diethyl ether solvent 42.8% (for 1-substituted) Moderate yield, requires careful handling
Sodium Borohydride + CoCl2·6H2O Methanol solvent 78.6% (1-substituted), 68.7% (2-substituted) Improved yields, catalytic system
Borane-Dimethyl Sulfide Complex Tetrahydrofuran solvent >90% (best results) High yield, reproducible, preferred method
  • Preferred Method:
    The reduction using borane-dimethyl sulfide complex in tetrahydrofuran is the most efficient, providing over 90% yield of the aminoethyl derivatives. This method offers a convenient, reproducible, and scalable approach to convert cyanomethyl pyrazole derivatives into the corresponding primary amines.

Alternative Alkylation Using Phthalimide Derivatives

Another preparative approach involves alkylation of pyrazole derivatives with 2-(2-bromomethyl)-1H-isoindole-1,3(2H)-dione (a phthalimide derivative), followed by hydrazinolysis to release the free amine.

  • Process:

    • Alkylation of 1-alkyl-3-methylpyrazolo[4,3-c]pyrazoles with the phthalimide bromide in acetonitrile using cesium carbonate.
    • Isolation of phthalimide-substituted pyrazole intermediates.
    • Treatment with hydrazine hydrate to remove the phthalimide protecting group.
    • Acidification with hydrochloric acid to yield the aminoethyl pyrazole derivatives as dihydrochloride salts.
  • Advantages:
    This method allows for selective introduction of the aminoethyl group while protecting the amine functionality during alkylation. The final amines are isolated in high purity after deprotection and crystallization.

  • Example Reaction Conditions:

    • Alkylation: Reflux in acetonitrile, 48 h
    • Hydrazinolysis: Boiling ethanol with hydrazine hydrate for 12 h
    • Acidification: Addition of concentrated HCl and further boiling for 12 h
  • Product Isolation:
    The aminoethyl derivatives are precipitated from ethanol/acetone/diethyl ether mixtures at low temperature and dried under vacuum to yield colorless crystalline products with melting points around 197-198 °C.

Structural Confirmation and Analytical Data

  • Spectroscopic Characterization:
    The structures of the synthesized compounds are confirmed by proton (^1H) and carbon (^13C) nuclear magnetic resonance (NMR) spectroscopy. Key signals include:

    • Aminoethyl methylene protons (NCH2CH2NH3+) appearing as multiplets and triplets in the 3.1–4.5 ppm range.
    • Methyl substituents on the pyrazole ring observed as singlets near 2.4 ppm.
    • Broad singlets corresponding to ammonium protons (NH3+) around 8.4 ppm.
  • Mass Spectrometry:
    Molecular ion peaks consistent with the expected molecular weights confirm the identity of the compounds.

  • Elemental Analysis:
    Carbon, hydrogen, and nitrogen content matches calculated values, indicating high purity.

Summary Table of Preparation Steps

Step Reagents/Conditions Outcome Comments
Alkylation with chloroacetonitrile 1-alkyl-3-methylpyrazole, Cs2CO3, acetonitrile, reflux 48 h Cyanomethyl-pyrazole derivatives (isomeric mixture) Requires chromatographic separation
Reduction of nitrile group Borane-dimethyl sulfide complex, THF This compound High yield (>90%), reproducible
Alternative alkylation with phthalimide bromide Cs2CO3, acetonitrile, reflux 48 h; hydrazine hydrate, ethanol, reflux 12 h; HCl acidification Aminoethyl pyrazole dihydrochloride salts Protecting group strategy, high purity

Research Findings and Practical Notes

  • The alkylation step is sensitive to reaction conditions and base choice; cesium carbonate is optimal for these heterocyclic systems.
  • Chromatographic separation is essential to isolate pure isomers due to competing N1 and N2 alkylation.
  • Reduction with borane-dimethyl sulfide complex is superior to catalytic hydrogenation or lithium aluminum hydride in terms of yield and operational convenience.
  • The phthalimide protecting group approach offers an alternative route, especially useful when direct reduction is problematic.
  • The synthesized aminoethyl pyrazole derivatives exhibit good stability and solubility, making them valuable intermediates for further medicinal chemistry applications.

This detailed synthesis and preparation methodology for this compound is based on comprehensive experimental studies reported recently, providing reliable and scalable protocols for researchers in organic and medicinal chemistry fields.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-[4-(1-aminoethyl)-1H-pyrazol-1-yl]acetonitrile, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyrazole derivatives are often functionalized at the 4-position using acetonitrile-containing reagents under basic conditions. Optimization involves adjusting reaction parameters (e.g., solvent polarity, temperature, and catalyst loading). Design of Experiments (DoE) statistical methods can systematically identify optimal conditions, minimizing trial-and-error approaches . Reaction progress should be monitored via TLC or LC-MS, with purification achieved through column chromatography or recrystallization .

Q. How can the structural configuration of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer :

  • 1H/13C NMR : The aminoethyl group (–CH2CH2NH2) will show characteristic triplet signals (δ ~2.8–3.2 ppm for –CH2–NH2 and δ ~1.5–2.0 ppm for –CH2–). The pyrazole ring protons resonate between δ 7.5–8.5 ppm .
  • IR Spectroscopy : Stretching vibrations for nitrile (C≡N) appear at ~2200–2260 cm⁻¹, while NH2 groups show bands at ~3300–3500 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., [M+H]+ peak for C8H11N5 at m/z 178.1043) .

Q. What are the key reactivity trends of the nitrile and aminoethyl groups in this compound?

  • Methodological Answer :

  • Nitrile Group : Susceptible to hydrolysis (e.g., forming amides or carboxylic acids under acidic/basic conditions) or reduction (e.g., to amines using LiAlH4).
  • Aminoethyl Group : Acts as a nucleophile in alkylation or acylation reactions. Its basicity (pKa ~10–11) allows pH-dependent solubility adjustments .
    • Experimental validation requires kinetic studies under varied pH and temperature conditions .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways for derivatives of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for reactions involving the nitrile or aminoethyl groups. Software like Gaussian or ORCA can simulate intermediates .
  • Molecular Dynamics (MD) : Predict solvent effects on reaction rates by simulating solvation shells around reactive sites .
  • Machine Learning : Train models on existing reaction datasets to predict optimal conditions for novel derivatizations .

Q. How should researchers address contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR/IR data with computed spectra (e.g., using ACD/Labs or ChemDraw). Discrepancies in pyrazole ring proton shifts may arise from tautomerism; variable-temperature NMR can resolve this .
  • X-ray Crystallography : Resolve ambiguous configurations by determining the crystal structure. For example, the dihedral angle between the pyrazole and acetonitrile moieties can confirm spatial orientation .

Q. What experimental strategies are recommended for studying this compound’s potential as a biochemical probe?

  • Methodological Answer :

  • Target Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for biological targets (e.g., enzymes or receptors).
  • Fluorescent Tagging : Introduce fluorophores via the aminoethyl group to track cellular uptake via confocal microscopy .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing nitrile with amide) and assay bioactivity to identify critical functional groups .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(1-aminoethyl)-1H-pyrazol-1-yl]acetonitrile
Reactant of Route 2
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2-[4-(1-aminoethyl)-1H-pyrazol-1-yl]acetonitrile

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